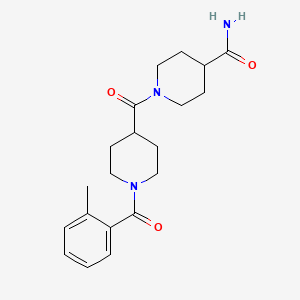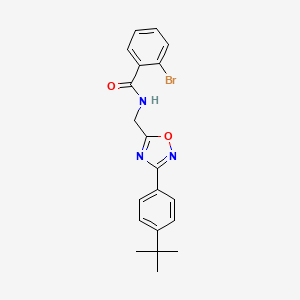
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzenesulfonamide, commonly known as PMSF, is a chemical compound that has been widely used in scientific research for several decades. PMSF is a serine protease inhibitor that is commonly used to inhibit proteases in biological samples.
Wirkmechanismus
PMSF inhibits serine proteases by reacting with the active site of the enzyme. PMSF forms a covalent bond with the serine residue of the enzyme, which inhibits the protease activity. PMSF is a reversible inhibitor and can be removed by dialysis or by adding excess substrate.
Biochemical and Physiological Effects:
PMSF has been shown to have a wide range of biochemical and physiological effects. PMSF has been shown to inhibit the activity of several proteases, including trypsin, chymotrypsin, and thrombin. PMSF has also been shown to inhibit the activity of phospholipase A2 and acetylcholinesterase. PMSF has been shown to induce apoptosis in several cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
PMSF has several advantages for lab experiments. It is a reversible inhibitor and can be easily removed by dialysis or by adding excess substrate. PMSF is stable at a wide range of pH and temperature conditions, which makes it suitable for use in a variety of experiments. However, PMSF has several limitations. It is not effective against all proteases and may not be suitable for use in all experiments. PMSF can also be toxic to cells at high concentrations.
Zukünftige Richtungen
There are several future directions for research on PMSF. One area of research could be the development of more potent and selective inhibitors of serine proteases. Another area of research could be the development of PMSF derivatives with improved pharmacokinetic properties. PMSF could also be used in combination with other inhibitors to target multiple proteases simultaneously. Finally, PMSF could be used in the development of new cancer therapies.
Synthesemethoden
PMSF is synthesized by reacting 4-methyl-N-propylbenzenesulfonamide with 2-hydroxy-7-methylquinoline-3-carbaldehyde in the presence of sodium borohydride. The reaction is carried out in anhydrous methanol under reflux conditions. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
PMSF is commonly used in scientific research as a serine protease inhibitor. It is used to inhibit proteases in biological samples to prevent protein degradation during sample preparation. PMSF is also used to inhibit proteases during protein purification to prevent degradation of the target protein. PMSF is commonly used in biochemical and molecular biology research.
Eigenschaften
IUPAC Name |
4-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-4-11-23(27(25,26)19-9-6-15(2)7-10-19)14-18-13-17-8-5-16(3)12-20(17)22-21(18)24/h5-10,12-13H,4,11,14H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKVNNVWAJIFIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-propylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-diphenyl-N'-[(Z)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B7714018.png)



![N-cyclohexyl-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714035.png)



![ethyl 4-({[(4-methylphenyl)methyl]carbamoyl}formamido)benzoate](/img/structure/B7714069.png)




